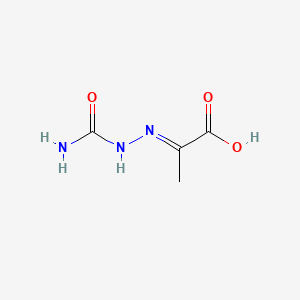

Pyruvic acid semicarbazone

Descripción general

Descripción

Pyruvic acid semicarbazone is a biochemical . Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid that probably occurs in all living cells . It ionizes to give a hydrogen ion and an anion, termed pyruvate . Biochemists use the terms pyruvate and pyruvic acid almost interchangeably .

Synthesis Analysis

The mixed ligand complexes of the type [ML1L2]Cl2, where M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=pyruvic acid semicarbazone (PYSC) L2= acetone semicarbazone (ACSC). These complexes have been synthesized by the reactions of metal chlorides with two different semicarbazone in 1:1:1 molar ratios . The most common traditional method for the synthesis of the semicarbazone derivative is that semicarbazide hydrochloride on treatment with pyruvic acid or acetone gives semicarbazone derivative .Molecular Structure Analysis

The chemical formula of Pyruvic acid semicarbazone is C4H7N3O3 with an exact mass of 145.05 and a molecular weight of 145.120 .Chemical Reactions Analysis

Pyruvic acid, a representative alpha-keto carboxylic acid, is one of the few organic molecules destroyed in the troposphere by solar radiation rather than by reactions with free radicals . The first evidence of a bimolecular reaction of MHC in the gas phase, where MHC reacts with pyruvic acid to produce a C4H8O2 product has been presented .Physical And Chemical Properties Analysis

Pyruvic acid is a colorless liquid with a smell similar to that of acetic acid and is miscible with water . At room temperature, pure pyruvic acid is a colorless liquid with a pungent odor resembling that of acetic acid . On cooling, it forms crystals that melt at 13.6 °C . The boiling point is 165 °C .Aplicaciones Científicas De Investigación

Application Summary

Pyruvic acid semicarbazone is used in the synthesis of metal complexes, particularly with transition metals like Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) . These complexes have wide applications and structural diversity .

Methods of Application

The synthesis involves reactions of metal chlorides with two different semicarbazones in 1:1:1 molar ratios . The semicarbazone ligands are tridentate with NNO-donor atoms . The structural versatility of semicarbazones is further increased with many possible substituent groups, which most often include new sites of bonding, increasing the possibilities of coordination with metal centers .

Results or Outcomes

The resulting products are characterized based on elemental analysis, magnetic measurement, IR and electronic spectra, conductivity measurement, and thermal analysis . The structural description/analysis of the semicarbazones can predict their comprehensive mechanisms of action . These compounds have been confirmed for their antiviral, antimicrobial, antiseptic, anti-convulsant, anti-inflammatory, and anti-tumor efficacy .

Field: Biochemistry - Energy Production

Application Summary

Pyruvic acid, the conjugate base of Pyruvic acid semicarbazone, plays a key role in biochemistry . It is an intermediate in several metabolic pathways throughout the cell .

Methods of Application

Pyruvic acid can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or converted to fatty acids through a reaction with acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol or lactic acid via fermentation .

Results or Outcomes

Pyruvic acid supplies energy to cells through the citric acid cycle (also known as the Krebs cycle) when oxygen is present (aerobic respiration), and alternatively ferments to produce lactate when oxygen is lacking .

Field: Biotechnology - Pyruvic Acid Production

Application Summary

Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes . Biotechnological processes of pyruvic acid production is eco-friendly and sustainable alternative to the chemical synthesis .

Methods of Application

Frequently employed biotechnological production processes for pyruvic acid includes: (1) resting cell process; (2) enzymatic conversion; and (3) fermentative process .

Results or Outcomes

The main obstacle in biotechnological production of pyruvic acid is the development of suitable microorganism which can provide high yield and selectivity . On the other hand, technical limitation in recovery of pyruvic acid from fermentation broth is that, it could not be separated as other carboxylic acid in the form of salts by addition of alkali .

Field: Chemistry - Copper(II) Complexes Synthesis

Application Summary

Pyruvic acid semicarbazone is used in the synthesis of copper(II) complexes . These complexes have wide applications and structural diversity .

Methods of Application

The synthesis involves reactions of copper salts with semicarbazones . The semicarbazone ligands are tridentate with NNO-donor atoms .

Results or Outcomes

The resulting products are characterized based on physicochemical and spectroscopic methods . These compounds have been confirmed for their antiviral, antimicrobial, antiseptic, anti-convulsant, anti-inflammatory, and anti-tumor efficacy .

Field: Biochemistry - Weight Loss Supplement

Application Summary

Pyruvate, the conjugate base of Pyruvic acid semicarbazone, is sold as a weight-loss supplement .

Methods of Application

Pyruvate is consumed orally as a supplement for weight loss .

Results or Outcomes

A systematic review of six trials found a statistically significant difference in body weight with pyruvate compared to placebo .

Safety And Hazards

Direcciones Futuras

There has been considerable interest in the studies of semicarbazone due to their coordination modes when bound to metals . The wide applications and structural diversity of metal complexes of semicarbazone and thiosemicarbazone encouraged us to synthesize the tridentate ONO-donor semicarbazone and ONS-donor thiosemicarbazone ligands and their metal complexes . Alternate separation technologies viable to both synthetic and biological routes are the current research areas .

Propiedades

IUPAC Name |

(2E)-2-(carbamoylhydrazinylidene)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAKYQGSBSNMG-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyruvic acid semicarbazone | |

CAS RN |

2704-30-5 | |

| Record name | Pyruvic acid semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002704305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

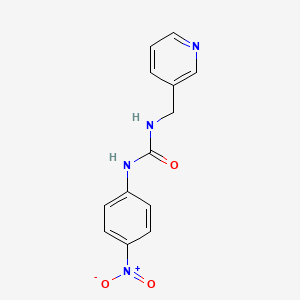

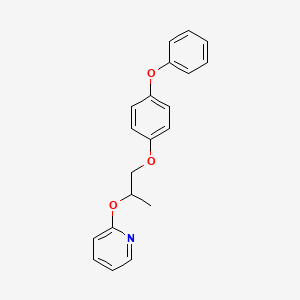

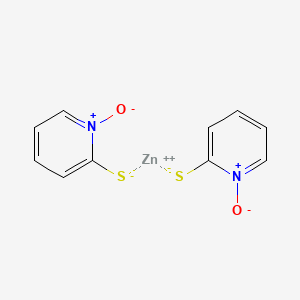

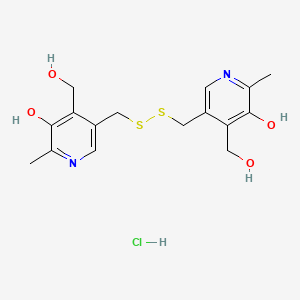

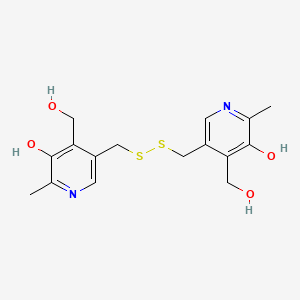

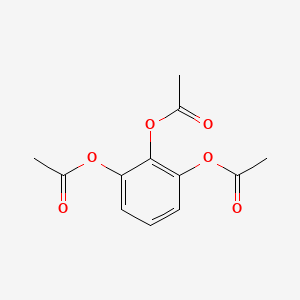

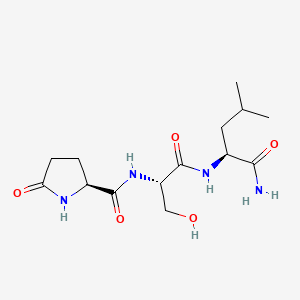

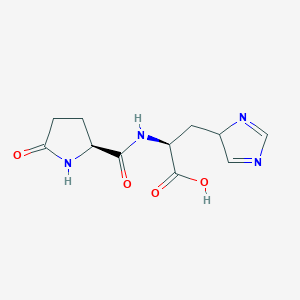

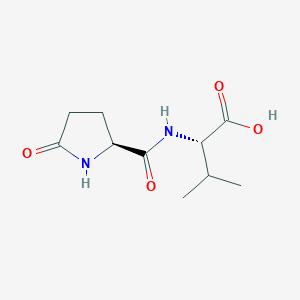

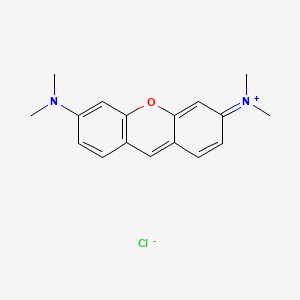

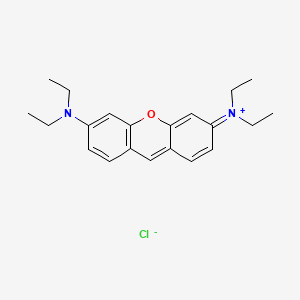

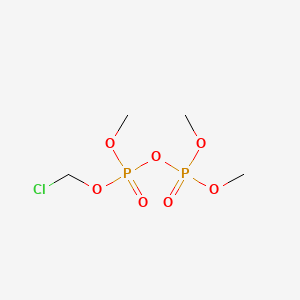

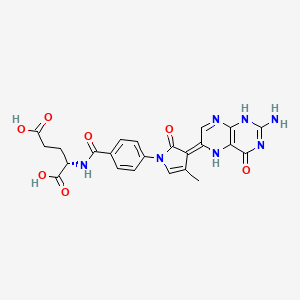

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.